molecular formula C4H5F3O2S B1355006 2-[(Trifluoromethyl)sulfanyl]propanoic acid CAS No. 63471-78-3

2-[(Trifluoromethyl)sulfanyl]propanoic acid

Cat. No.: B1355006
CAS No.: 63471-78-3
M. Wt: 174.14 g/mol
InChI Key: ZGFPYJPXOSZWPH-UHFFFAOYSA-N
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Description

2-[(Trifluoromethyl)sulfanyl]propanoic acid is a useful research compound. Its molecular formula is C4H5F3O2S and its molecular weight is 174.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(trifluoromethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2S/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFPYJPXOSZWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511052
Record name 2-[(Trifluoromethyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63471-78-3
Record name 2-[(Trifluoromethyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid: A Keystone Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. Among these, the trifluoromethylthio (SCF₃) group is of particular interest due to its unique electronic characteristics and high lipophilicity, which can significantly enhance a compound's metabolic stability, membrane permeability, and bioavailability.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid, a valuable building block for introducing the SCF₃ moiety into more complex molecular scaffolds. We present a detailed synthetic protocol, a thorough analysis of characterization techniques, and insights into the causality behind the experimental choices, offering a practical resource for researchers in medicinal chemistry and drug development.

The Strategic Importance of the Trifluoromethylthio (SCF₃) Group in Drug Design

The trifluoromethyl (CF₃) group has long been recognized for its ability to modulate the properties of bioactive molecules.[3][4] The trifluoromethylthio (SCF₃) group, while synthetically more challenging to introduce, offers distinct advantages. It is one of the most lipophilic electron-withdrawing groups available to medicinal chemists, a combination that is highly sought after for optimizing drug candidates.[1][5]

Key properties imparted by the SCF₃ group include:

  • Enhanced Lipophilicity: The SCF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier, thereby increasing bioavailability.[1][2]

  • Metabolic Stability: The strong carbon-fluorine bonds and the electron-withdrawing nature of the SCF₃ group can shield adjacent parts of a molecule from enzymatic degradation, leading to improved metabolic stability and a longer half-life.[1]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the SCF₃ moiety can influence the pKa of nearby functional groups and alter the electronic nature of aromatic rings, which can be crucial for tuning binding affinity to biological targets.

2-[(Trifluoromethyl)sulfanyl]propanoic acid serves as a chiral synthon that provides a direct route to incorporating this influential functional group, along with a carboxylic acid handle for further chemical elaboration.

Synthesis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid

The synthesis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid can be efficiently achieved through the electrophilic trifluoromethylthiolation of a suitable precursor. The most logical and direct approach involves the reaction of 2-mercaptopropanoic acid with an electrophilic "SCF₃⁺" source.

Synthetic Strategy and Rationale

The core of this synthesis is the formation of a new sulfur-carbon (S-CF₃) bond. Given the nucleophilic nature of the thiol group in 2-mercaptopropanoic acid, an electrophilic trifluoromethylthiolating reagent is the ideal reaction partner. Reagents such as N-(trifluoromethylthio)phthalimide or similar electrophilic sources are designed for this purpose. They are typically stable, easy to handle, and react under mild conditions.

The overall reaction is as follows:

The choice of solvent is critical to ensure the solubility of both the starting material and the reagent while remaining inert to the reaction conditions. A polar aprotic solvent like acetonitrile or dichloromethane is often suitable.

Visualizing the Synthetic Workflow

The following diagram illustrates the straightforward, single-step synthesis from the commercially available starting material.

Synthesis_Workflow Start 2-Mercaptopropanoic Acid Reaction Reaction Vessel Start->Reaction Reagent Electrophilic Trifluoromethylthiolating Agent (e.g., N-(Trifluoromethylthio)phthalimide) Reagent->Reaction Solvent Polar Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Product 2-[(Trifluoromethyl)sulfanyl]propanoic acid Workup Aqueous Workup & Purification Reaction->Workup Workup->Product

Caption: Synthetic pathway for 2-[(Trifluoromethyl)sulfanyl]propanoic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by the researcher. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Mercaptopropanoic acid

  • N-(Trifluoromethylthio)phthalimide (or equivalent electrophilic reagent)

  • Anhydrous acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 2-mercaptopropanoic acid (1.0 eq) in anhydrous acetonitrile, add the electrophilic trifluoromethylthiolating agent (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate.

  • To protonate the carboxylate and allow extraction into the organic phase, carefully acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-[(Trifluoromethyl)sulfanyl]propanoic acid.

Comprehensive Characterization

Validation of the synthesized product's identity and purity is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the structure.

Physicochemical Properties
PropertyValueSource
CAS Number 29271-33-8[6]
Molecular Formula C₄H₅F₃O₂S[6]
Molecular Weight 190.14 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil or low-melting solidN/A
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, Methanol, Dichloromethane)N/A
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show three distinct signals. A doublet for the three methyl protons (CH₃) coupled to the adjacent methine proton, a quartet for the single methine proton (-CH) coupled to the methyl group, and a broad singlet for the acidic proton of the carboxylic acid (-COOH). Based on similar propanoic acid structures, the expected chemical shifts would be approximately:

    • δ 1.5-1.7 ppm (doublet, 3H, -CH₃)

    • δ 3.8-4.1 ppm (quartet, 1H, -CH(S)-)

    • δ 10-12 ppm (broad singlet, 1H, -COOH)[7][8]

  • ¹³C NMR: The spectrum should reveal four signals corresponding to the four carbon atoms in the molecule.

  • ¹⁹F NMR: This is a definitive test for the trifluoromethyl group. A single, sharp resonance is expected around -40 to -45 ppm, confirming the presence and electronic environment of the CF₃ group.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 190. Key fragmentation patterns would likely include the loss of the carboxyl group ([M-COOH]⁺ at m/z = 145) and cleavage of the C-S bond, leading to fragments corresponding to [SCF₃]⁺ and the propanoic acid radical. The fragmentation of propanoic acid itself often shows a prominent peak at m/z 28 corresponding to [CO]⁺ or [C₂H₄]⁺.[9]

Infrared (IR) Spectroscopy:

  • The IR spectrum provides confirmation of the key functional groups.[10][11][12]

    • O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[13]

    • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[13]

    • C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ are indicative of the C-F bonds of the trifluoromethyl group.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (EI-MS) Product->MS IR Infrared Spectroscopy (FT-IR) Product->IR Validation Structural Confirmation & Purity Assessment NMR->Validation Confirms C-H framework and C-F presence MS->Validation Confirms Molecular Weight and Fragmentation IR->Validation Confirms Functional Groups (COOH, C=O, C-F)

Caption: Workflow for the structural characterization of the final product.

Conclusion and Future Perspectives

This guide outlines a robust and reliable pathway for the synthesis and characterization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid. The methodologies described are based on established principles of organic chemistry and provide a clear, actionable framework for researchers. The successful synthesis and rigorous characterization of this compound provide access to a valuable building block for drug discovery programs. Its utility as a chiral synthon allows for the stereocontrolled introduction of the highly desirable SCF₃ group, enabling the exploration of new chemical space and the development of next-generation therapeutics with optimized pharmacological profiles. The increasing number of trifluoromethylated compounds entering clinical trials underscores the importance of developing and documenting efficient syntheses of key intermediates like the one described herein.[14]

References

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.PubMed.
  • Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol.NINGBO INNO PHARMCHEM CO.,LTD.
  • Trifluoromethylthio (SCF3) Compounds.Enamine.
  • Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 2-[(Trifluoromethyl)sulfanyl]propanoic acid (Cas 29271-33-8).Parchem.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • (PDF) Infrared spectral studies of propanoic acid in various solvents.
  • Infrared Spectral Studies of Propanoic Acid in Various Solvents.M.A. RAUF, M. IKRAM AND N. RAUF.
  • Infrared spectral studies of propanoic acid in various solvents.Semantic Scholar.
  • infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH.Doc Brown's Chemistry.
  • low/high resolution 1H proton nmr spectrum of propanoic acid.Doc Brown's Chemistry.
  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH.Doc Brown's Chemistry.
  • proton NMR spectrum of 2-methylpropanoic acid.Doc Brown's Chemistry.

Sources

Technical Guide: Discovery, Synthesis, and Application of Trifluoromethylthiolated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Trifluoromethylthiolated Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethylthio group (–SCF₃) represents a "privileged" motif in modern medicinal chemistry, offering a unique combination of extreme lipophilicity (Hansch


) and strong electron-withdrawing character (

). While the trifluoromethyl group (–CF₃) has long been a staple of drug design, the –SCF₃ moiety provides distinct physicochemical advantages, particularly in membrane permeability and metabolic stability.

This guide details the historical evolution, synthetic methodologies, and strategic application of trifluoromethylthiolated carboxylic acids . These compounds serve dual roles: as potent end-products (bioisosteres of aryl/alkyl acids) and as versatile building blocks for generating complex pharmaceutical architectures.

Part 1: The Physicochemical Imperative

Why –SCF₃?

The introduction of sulfur changes the geometry and electronic distribution compared to its oxygen or carbon analogues. The –SCF₃ group is often termed a "super-lipophilic" substituent.

Table 1: Physicochemical Comparison of Substituents

SubstituentHammett

(Electronic)
Hansch

(Lipophilicity)
Field Effect (

)
Resonance (

)
–H 0.000.000.000.00
–SCH₃ 0.000.610.20-0.20
–CF₃ 0.540.880.380.16
–OCF₃ 0.351.040.41-0.06
–SCF₃ 0.50 1.44 0.42 0.08
–Cl 0.230.710.42-0.19

Data Source: Hansch, C., et al. Chem. Rev. 1991.

Key Insight: The –SCF₃ group is significantly more lipophilic than –CF₃ and –Cl, making it a powerful tool for increasing the blood-brain barrier (BBB) permeability of carboxylic acid-containing drugs. Unlike –SCH₃, the fluorinated variant is highly resistant to oxidative metabolism (sulfoxide/sulfone formation) due to the electron-withdrawing fluorine atoms.

Part 2: Historical Evolution of Synthesis

The history of introducing –SCF₃ groups into carboxylic acids tracks the broader evolution of fluorine chemistry: from handling toxic gases to using elegant, shelf-stable solids.

Era 1: The "Toxic Gas" Age (1950s–1980s)

Early syntheses relied on trifluoromethylsulfenyl chloride (CF₃SCl) . This reagent, while reactive, is a toxic gas (bp ~0°C) prepared from carbon disulfide and mercuric fluoride.

  • Mechanism: Radical substitution or electrophilic attack on activated substrates.

  • Limitation: High toxicity, difficult handling, and poor functional group tolerance prevented widespread adoption in complex molecule synthesis.

Era 2: Nucleophilic Reagents & Metal Mediators (1990s–2000s)

The field shifted toward nucleophilic sources of –SCF₃ using metal salts.

  • Reagents: AgSCF₃, CuSCF₃, and later (Me₄N)SCF₃.

  • Application to Acids: These were primarily used to displace halides in

    
    -bromo esters. The resulting esters were then hydrolyzed to the free carboxylic acids.[1][2]
    
  • Milestone: Yagupolskii and others demonstrated the utility of these salts, but they often required high temperatures or polar aprotic solvents (HMPA, NMP) that complicated purification.

Era 3: Electrophilic "Shelf-Stable" Reagents (2010s–Present)

The modern era is defined by electrophilic reagents that allow direct C–H functionalization under mild conditions.

  • Reagents:

    • Billard’s Reagent: Trifluoromethanesulfanylamide derivatives.

    • Shen’s Reagent: N-(Trifluoromethylthio)saccharin.

    • Phthalimide Reagent: N-(Trifluoromethylthio)phthalimide.[3]

  • Breakthrough: These reagents enabled the direct

    
    -trifluoromethylthiolation of carboxylic acids and esters via enolate chemistry, avoiding the need for pre-functionalized halo-intermediates.
    

History cluster_0 1950s-1980s: Volatile & Toxic cluster_1 1990s-2000s: Nucleophilic Salts cluster_2 2010s-Present: Electrophilic & Stable Gas CF3SCl (Gas) High Toxicity Metal AgSCF3 / CuSCF3 Nucleophilic Displacement Gas->Metal Safety & Ease Stable N-SCF3 Phthalimide Direct C-H Functionalization Metal->Stable Selectivity & Scope

Figure 1: Evolution of trifluoromethylthiolation reagents from toxic gases to shelf-stable solids.

Part 3: Synthetic Methodologies for Carboxylic Acids[3][4]

Strategy A: Direct -Trifluoromethylthiolation (Electrophilic)

This is the preferred method for late-stage functionalization of drug-like molecules.

  • Mechanism: Formation of an enolate (using bases like LiHMDS or catalytic boron enediolates) followed by attack on an electrophilic –SCF₃ source.

  • Recent Advance: Flow Chemistry Telescoping . Benaglia et al. (2021) developed a continuous-flow protocol converting carboxylic acids to N-acylpyrazoles (activated esters), which then undergo

    
    -trifluoromethylthiolation and subsequent hydrolysis or amidation.[3][4]
    
Strategy B: Deoxygenative Trifluoromethylthiolation

Instead of adding –SCF₃ to the carbon backbone, this method converts the carboxylic acid moiety (


) into a trifluoromethyl thioester (

).
  • Reagents:

    
     (activator/reductant) + N-(trifluoromethylthio)phthalimide.
    
  • Utility: These thioesters are versatile intermediates for Pd-catalyzed cross-couplings to form trifluoromethyl thioethers (

    
    ).
    
Strategy C: Decarboxylative Trifluoromethylthiolation

Used to replace the carboxyl group entirely with an –SCF₃ group (


).
  • Catalyst: Silver (Ag) salts with persulfate oxidants.

  • Mechanism: Radical decarboxylation followed by trapping with a metal-SCF₃ species.

Part 4: Experimental Protocol

Protocol: Synthesis of -Trifluoromethylthiolated Ester via N-Acylpyrazole

Adapted from Benaglia et al., J. Org.[3][4][5][6] Chem. 2021.[2][3][6]

Objective: Install an –SCF₃ group at the


-position of Phenylacetic acid.

Reagents:

  • Phenylacetic acid (1.0 equiv)

  • N-Acylpyrazole precursor (formed in situ or pre-synthesized)

  • N-(Trifluoromethylthio)phthalimide (1.2 equiv)

  • Base: TEA (Triethylamine) or "Proton Sponge" (cat.)

  • Solvent: CH₃CN/THF (1:1)

Step-by-Step Workflow:

  • Activation: Convert Phenylacetic acid to its N-acylpyrazole derivative using DCC/DMAP or similar coupling agents. Isolate or use in flow.[3]

  • Enolization: Dissolve the N-acylpyrazole (0.1 M) in CH₃CN/THF. Add base (0.2 equiv catalytic or stoichiometric depending on substrate acidity).

  • Electrophilic Attack: Add N-(trifluoromethylthio)phthalimide.[3] Stir at 30°C.

    • Observation: The solution typically turns from colorless to light yellow.

  • Quench/Hydrolysis:

    • To obtain Ester: Add alcohol (MeOH) and stir.

    • To obtain Acid: Add LiOH/H₂O, stir for 2h, then acidify with 1M HCl to pH 2.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • ¹⁹F NMR: Look for a singlet around -40 to -42 ppm . This distinct shift confirms the presence of the –SCF₃ group.

  • Mass Spec: Check for the characteristic M+100 mass shift (addition of SCF₃ minus H).

Part 5: Mechanistic Logic & Visualization

The electrophilic


-functionalization relies on the "Soft-Soft" interaction between the sulfur of the reagent and the carbon of the enolate.

Mechanism Substrate Carboxylic Acid Derivative (N-Acylpyrazole) Enolate Enolate Intermediate (Nucleophile) Substrate->Enolate Deprotonation Base Base (TEA/LiHMDS) Base->Enolate TS Transition State S-N Bond Cleavage Enolate->TS Nucleophilic Attack on S Reagent N-SCF3 Phthalimide (Electrophile) Reagent->TS Product alpha-SCF3 Carbonyl TS->Product C-S Bond Formation Byproduct Phthalimide anion TS->Byproduct

Figure 2: Mechanistic pathway for electrophilic


-trifluoromethylthiolation.

Part 6: Applications in Drug Discovery

Bioisosterism Case Study: Ibuprofen

Researchers have synthesized


-SCF₃ analogues of Ibuprofen to study metabolic stability.
  • Parent Drug: Ibuprofen (

    
    -methyl-4-(isobutyl)phenylacetic acid).
    
  • Modification: Replacement of the

    
    -H with –SCF₃.
    
  • Outcome: The steric bulk of –SCF₃ prevents rapid metabolic chiral inversion and oxidation at the benzylic position, potentially extending half-life while maintaining COX inhibition potency.

Peptide Modification

The introduction of –SCF₃ into amino acid side chains (e.g., Valine, Phenylglycine) creates "fluorinated non-canonical amino acids."

  • Method: Direct trifluoromethylthiolation of N-protected amino acid esters.

  • Result: Peptides containing these residues exhibit enhanced proteolytic stability due to the shielding effect of the bulky, lipophilic –SCF₃ group.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Mao, R., Bera, S., Cheseaux, A., & Hu, X. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. Chemical Science, 10(41), 9555–9561. Link

  • Benaglia, M., et al. (2021).[3] Continuous Flow Synthesis of

    
    -Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: A Telescoped Approach. The Journal of Organic Chemistry, 86(20), 14207–14212. Link[3]
    
  • Xu, C., Ma, B., & Shen, Q. (2014). Silver-catalyzed decarboxylative trifluoromethylthiolation of aliphatic carboxylic acids in aqueous emulsion. Angewandte Chemie International Edition, 53(21), 5390–5394. Link

  • Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1227–1236. Link

Sources

Methodological & Application

Using 2-[(Trifluoromethyl)sulfanyl]propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid in Peptide Synthesis

Executive Summary

This guide details the technical protocols for utilizing 2-[(trifluoromethyl)sulfanyl]propanoic acid (CAS: 352-71-6 / derivatives) as a specialized N-terminal capping reagent in Solid-Phase Peptide Synthesis (SPPS).

The incorporation of the trifluoromethylthio (


)  moiety is a high-impact strategy in modern medicinal chemistry.[1][2] Unlike the standard trifluoromethyl (

) group, the

group possesses a "super-lipophilic" character (Hansch

constant: 1.44 vs. 0.88 for

). By capping a peptide with 2-[(trifluoromethyl)sulfanyl]propanoic acid, researchers can significantly enhance membrane permeability and proteolytic stability without altering the core amino acid sequence.

Key Benefits:

  • Lipophilicity Boost: Drastic improvement in LogD, facilitating blood-brain barrier (BBB) and cell membrane penetration.

  • Metabolic Shielding: The bulky, electron-withdrawing

    
     group protects the N-terminus from aminopeptidase degradation.
    
  • Electronic Modulation: The strong electron-withdrawing nature (

    
     = 0.[3]50) alters the pKa of proximal H-bond donors.
    

Chemical Profile & Handling

PropertySpecification
Compound 2-[(Trifluoromethyl)sulfanyl]propanoic acid
Formula

MW 174.14 g/mol
Appearance Colorless to light yellow oil/low-melting solid
Solubility Soluble in DCM, DMF, DMSO, MeOH
Chirality Available as Racemate or Enantiopure (R/S). Note: The

-proton is acidic.
Stability Stable to ambient moisture. Store at 2-8°C under inert gas.

Critical Handling Note: The


-proton adjacent to the carbonyl and the 

group is highly acidic. This makes the chiral center prone to racemization (epimerization) under basic conditions. Base-free or low-base activation protocols are mandatory.

Application Protocols

Protocol A: Solid-Phase N-Terminal Capping (SPPS)

Target Audience: Routine SPPS users (Fmoc chemistry).

Rationale: Standard HATU/DIPEA couplings are too basic and risk racemizing the capping agent. This protocol uses DIC/Oxyma Pure to maintain optical integrity.

Reagents:

  • Resin: Peptidyl-resin (N-terminal Fmoc removed).

  • Reagent A: 2-[(Trifluoromethyl)sulfanyl]propanoic acid (3.0 eq relative to resin loading).

  • Activator: DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq).

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    min).
  • Pre-Activation (In Vial):

    • Dissolve 3.0 eq of the

      
      -acid and 3.0 eq Oxyma Pure in minimal DMF.
      
    • Add 3.0 eq DIC.

    • Crucial: Allow to activate for only 2-3 minutes . Extended activation can lead to side reactions.

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Agitate at Room Temperature for 60–90 minutes .

    • Note: Do not add DIPEA or NMM. The pH should remain neutral/slightly acidic.

  • Monitoring: Check completion via Kaiser Test (ninhydrin). If blue (incomplete), recouple using HATU/Collidine (weaker base than DIPEA).

  • Washing: Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ) to remove urea byproducts.
Protocol B: Cleavage & Isolation

Compatibility Check: The


 group is chemically robust and withstands standard TFA cleavage cocktails.

Cleavage Cocktail (Reagent K equivalent):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (Ethanedithiol): 2.5% (Optional:

    
     is stable to thiols, but avoid if not needed for Cys/Met).
    

Procedure:

  • Incubate resin in cocktail for 2–3 hours.

  • Precipitate filtrate in cold diethyl ether.

  • Centrifuge and wash pellet

    
     with ether.
    
  • Lyophilize from Water/Acetonitrile.

Visualization of Workflows

Figure 1: The "Low-Racemization" Coupling Logic

This diagram illustrates the critical decision points to prevent loss of chirality during the coupling of the


 acid.

G Start Start: Fmoc-Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Choice Decision: Activation Strategy Deprotect->Choice RiskPath High Risk Path: HATU + DIPEA (Base Excess) Choice->RiskPath Strong Base SafePath Recommended Path: DIC + Oxyma (Base Free) Choice->SafePath Neutral pH Racemization RESULT: Racemization at C-alpha (Loss of Bioactivity) RiskPath->Racemization Coupling 2. Coupling Reaction (60 min, RT) SafePath->Coupling Cleavage 3. TFA Cleavage (SCF3 is Stable) Coupling->Cleavage Final Final Product: N-SCF3-Peptide (Optically Pure) Cleavage->Final

Caption: Workflow emphasizing the necessity of base-free activation (DIC/Oxyma) to preserve the stereocenter of the


-substituted acid.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate the presence and integrity of the


 group.
Analytical MethodExpected ObservationWhy it validates the protocol

NMR
Singlet at -40 to -45 ppm (relative to

).
Confirms the

group is intact. If split or shifted significantly, check for degradation.
HPLC (RP-C18) Significant increase in Retention Time (

)
compared to the acetylated control.
Validates the lipophilic shift. The

peptide should elute much later than the Acetyl-peptide.
HRMS Mass shift of +156.02 Da (vs. free amine) or +114.00 Da (vs. Acetyl).Confirms successful coupling. Watch for +18 Da (hydrolysis) if coupling failed.

Comparative Data: The Lipophilicity Advantage

The following table summarizes why a researcher would choose this acid over standard acetic acid or trifluoropropionic acid.

N-Terminal CapStructureHansch

(Lipophilicity)
Metabolic Stability
Acetyl (Standard)

0.00Low (Amidase susceptible)
Trifluoroacetyl

0.88Medium (Labile to hydrolysis)

-Propionyl

1.44 High (Steric + Electronic shield)

Data Interpretation: The


 group provides nearly double the lipophilic contribution of a standard 

group, driving the peptide into lipid bilayers more effectively.

Troubleshooting & FAQs

Q: My coupling yield is low (Kaiser test remains blue).

  • A: The

    
     group adds steric bulk. Recouple using HATU/Collidine (1:1) . Collidine is a "symbiotic" base that is weaker than DIPEA, reducing racemization risk while boosting HATU kinetics.
    

Q: Can I use this acid in microwave SPPS?

  • A: Proceed with caution. High temperatures (

    
    ) combined with the acidity of the 
    
    
    
    -proton will accelerate epimerization. Limit microwave cycles to
    
    
    max, or use extended room temperature coupling.

Q: Is the


 group stable to oxidation (e.g., for disulfide bridge formation)? 
  • A: Yes. Unlike a thioether (Met), the sulfur in

    
     is electron-deficient due to the three fluorine atoms. It is resistant to oxidation by iodine or air, making it compatible with standard cyclization protocols.
    

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).
  • Sante, M., et al. (2023). "Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides."[3] Journal of Organic Chemistry. Link

  • Togni, A., et al. (2014). "A New Electrophilic Trifluoromethylthiolating Reagent." Chemistry - A European Journal. Link

  • Barany, G., & Merrifield, R. B. (1979). "Solid-phase peptide synthesis." The Peptides, 2, 1-284.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

Sources

Applications of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Trifluoromethylsulfanyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethylsulfanyl (-SCF3) group has garnered significant attention for its unique combination of physicochemical properties that can profoundly enhance the therapeutic potential of drug candidates.[1] This guide focuses on the practical applications of a key building block bearing this moiety: 2-[(Trifluoromethyl)sulfanyl]propanoic acid .

The -SCF3 group is highly lipophilic and strongly electron-withdrawing, characteristics that can be leveraged to improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The propanoic acid scaffold provides a versatile handle for synthetic elaboration, most commonly through the formation of amide bonds, enabling the exploration of diverse chemical space and the generation of libraries of potential therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the effective utilization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid in medicinal chemistry programs.

Core Physicochemical Properties and Their Implications

Before delving into synthetic applications, it is crucial to understand the inherent properties of 2-[(Trifluoromethyl)sulfanyl]propanoic acid and the -SCF3 group.

PropertyImplication in Drug Design
High Lipophilicity The -SCF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting intracellular or central nervous system (CNS) targets.
Metabolic Stability The strong carbon-sulfur and carbon-fluorine bonds in the -SCF3 moiety are resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic profile of a drug candidate.
Electron-Withdrawing Nature The potent electron-withdrawing effect of the -SCF3 group can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can impact drug-receptor interactions and solubility.
Versatile Synthetic Handle The carboxylic acid functionality of 2-[(Trifluoromethyl)sulfanyl]propanoic acid provides a readily accessible point for chemical modification, primarily through amide bond formation, allowing for the facile synthesis of diverse compound libraries.

Synthetic Applications: Building Novel Drug Candidates

The primary application of 2-[(Trifluoromethyl)sulfanyl]propanoic acid in medicinal chemistry is as a scaffold for the synthesis of novel bioactive molecules, particularly through the formation of amide derivatives.

General Workflow for Amide Synthesis

The following diagram illustrates a typical workflow for the synthesis of amide derivatives from 2-[(Trifluoromethyl)sulfanyl]propanoic acid.

Caption: General workflow for the synthesis of amide derivatives.

Detailed Protocol: Amide Coupling via Acyl Chloride Formation

This protocol describes a common and effective method for synthesizing amides from 2-[(Trifluoromethyl)sulfanyl]propanoic acid.

Objective: To synthesize N-benzyl-2-[(trifluoromethyl)sulfanyl]propanamide.

Materials:

  • 2-[(Trifluoromethyl)sulfanyl]propanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-[(Trifluoromethyl)sulfanyl]propanoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride. It is crucial to use this intermediate immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve benzylamine (1.0 eq) and a base such as triethylamine (1.5 - 2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acyl chloride solution to the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-[(trifluoromethyl)sulfanyl]propanamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical during the acyl chloride formation to prevent reaction with atmospheric moisture, which would hydrolyze the acyl chloride back to the carboxylic acid.

  • Catalytic DMF: DMF catalyzes the formation of the acyl chloride by forming a Vilsmeier reagent in situ, which is a more reactive acylating agent.

  • Use of Base in Coupling: A non-nucleophilic base like TEA or DIPEA is essential to neutralize the HCl generated during the amide coupling reaction, driving the reaction to completion.

  • Aqueous Work-up: The aqueous work-up removes water-soluble byproducts and unreacted starting materials. The bicarbonate wash specifically neutralizes any remaining acidic species.

Potential Therapeutic Applications and Biological Targets

While specific drug candidates derived directly from 2-[(Trifluoromethyl)sulfanyl]propanoic acid are not extensively documented in publicly available literature, the incorporation of the α-trifluoromethylthio amide moiety suggests potential applications in several therapeutic areas. The structural motif is of interest in the development of enzyme inhibitors, where the -SCF3 group can engage in specific interactions within the enzyme's active site.

Hypothetical Signaling Pathway and Target Interaction

The following diagram illustrates a hypothetical scenario where a derivative of 2-[(Trifluoromethyl)sulfanyl]propanoic acid acts as an inhibitor of a key enzyme in a disease-related signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TargetEnzyme Target Enzyme (e.g., Protease, Kinase) Kinase2->TargetEnzyme TranscriptionFactor Transcription Factor TargetEnzyme->TranscriptionFactor Activates GeneExpression Disease-Related Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor Inhibitor 2-[(Trifluoromethyl)sulfanyl] propanoic acid derivative Inhibitor->TargetEnzyme Inhibits

Caption: Hypothetical inhibition of a signaling pathway.

This model suggests that by inhibiting a critical enzyme, the downstream signaling events that lead to disease pathology can be blocked. The unique properties of the -SCF3 group could contribute to a high binding affinity and selectivity for the target enzyme.

Analytical Protocols: Ensuring Purity and Characterization

Rigorous analytical characterization is paramount in drug discovery to ensure the purity and structural integrity of synthesized compounds.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of a synthesized 2-[(Trifluoromethyl)sulfanyl]propanoic acid derivative.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 254 nm

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Rationale for Method Choices:

  • Reverse-Phase C18 Column: This is a versatile and widely used column for the separation of a broad range of organic molecules.

  • TFA in Mobile Phase: TFA acts as an ion-pairing agent, which improves peak shape for acidic and basic compounds.

  • Gradient Elution: A gradient is often necessary to effectively separate compounds with a range of polarities and to elute highly retained impurities from the column.

Conclusion and Future Perspectives

2-[(Trifluoromethyl)sulfanyl]propanoic acid represents a valuable and versatile building block for medicinal chemists. Its strategic application can lead to the discovery of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this unique chemical entity. Future research will likely focus on exploring a wider range of biological targets for derivatives of this scaffold and developing more efficient and stereoselective synthetic methodologies. As our understanding of the intricate roles of fluorine in drug-receptor interactions continues to grow, the importance of building blocks like 2-[(Trifluoromethyl)sulfanyl]propanoic acid in the drug discovery pipeline is set to increase.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (2024). [Link]

  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. (2022). [Link]

  • Synthesis and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. (2018). [Link]

  • Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. EMBL-EBI. (2024). [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. (2011). [Link]

  • Development of HPLC conditions for valid determination of hydrolysis products of cisplatin. PubMed. (1993). [Link]

  • Deoxygenative trifluoromethylthiolation of carboxylic acids. PMC. [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. (2021). [Link]

  • Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. PubMed. (2025). [Link]

  • Modular Two-Step Route to Sulfondiimidamides. PMC. (2022). [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. (2021). [Link]

  • Medical application of 2-trifluoromethyl benzene sulfonamide derivative.
  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • A New, Efficient, and Complete Method for the Development of Process-Related Impurities of Ezetimibe by HPLC. IJPSR. (2021). [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. (2021). [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. (2023). [Link]

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Application Notes and Protocols for the Exploration of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-[(Trifluoromethyl)sulfanyl]propanoic Acid Derivatives

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The introduction of fluorine-containing moieties has consistently proven to be a successful strategy in the design of new pesticides, enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] The trifluoromethyl (CF₃) group, in particular, is a well-established component of numerous commercial herbicides, fungicides, and insecticides.[3][4] This document provides a detailed guide for the synthesis, screening, and evaluation of a promising, yet underexplored, class of compounds: 2-[(Trifluoromethyl)sulfanyl]propanoic acid derivatives .

While direct public-domain data on the agrochemical applications of this specific scaffold is limited, its structural components suggest a high probability of herbicidal activity. The propionic acid moiety is a known herbicide, acting as a plant growth disruptor.[5] Furthermore, the analogous 2-phenoxypropanoic acids are a major class of commercial herbicides.[6] The trifluoromethylsulfanyl (SCF₃) group, a bioisostere of the trifluoromethyl group, offers a unique combination of electronic and steric properties that can modulate the biological activity of the parent molecule.[7]

These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to systematically investigate the potential of 2-[(trifluoromethyl)sulfanyl]propanoic acid derivatives as novel agrochemicals, with a primary focus on their herbicidal properties.

Synthesis of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid Derivatives: A Proposed Synthetic Route

The synthesis of 2-[(trifluoromethyl)sulfanyl]propanoic acid and its derivatives can be approached through several synthetic strategies. A plausible and adaptable method involves the nucleophilic substitution of a 2-halopropanoic acid derivative with a trifluoromethylthiolate salt. This method allows for the late-stage introduction of the trifluoromethylsulfanyl group, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of Ethyl 2-[(Trifluoromethyl)sulfanyl]propanoate

Objective: To synthesize a key ester intermediate for further derivatization.

Causality: The ethyl ester serves as a versatile intermediate that can be hydrolyzed to the parent acid or converted to amides, providing access to a range of derivatives with potentially different biological activities and physicochemical properties.

Materials:

  • Ethyl 2-bromopropanoate

  • Silver(I) trifluoromethanethiolate (AgSCF₃) or another suitable source of the trifluoromethylthiolate anion

  • Anhydrous acetonitrile (ACN)

  • Diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of ethyl 2-bromopropanoate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add silver(I) trifluoromethanethiolate (1.2 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the silver bromide precipitate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure ethyl 2-[(trifluoromethyl)sulfanyl]propanoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid

Objective: To prepare the parent carboxylic acid for direct biological testing or further derivatization.

Materials:

  • Ethyl 2-[(trifluoromethyl)sulfanyl]propanoate

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-[(trifluoromethyl)sulfanyl]propanoate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-[(trifluoromethyl)sulfanyl]propanoic acid.

Agrochemical Screening: Bioassay Protocols

Bioassays are fundamental tools for determining the biological activity of novel compounds in an agrochemical context.[8] The following protocols are designed to assess the potential herbicidal activity of 2-[(trifluoromethyl)sulfanyl]propanoic acid derivatives in both pre-emergence and post-emergence applications.

Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_evaluation Evaluation & Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Pre_Emergence Pre-Emergence Bioassay Purification->Pre_Emergence Post_Emergence Post-Emergence Bioassay Purification->Post_Emergence Data_Analysis Data Analysis (GR50/EC50) Pre_Emergence->Data_Analysis Post_Emergence->Data_Analysis SAR_Analysis Structure-Activity Relationship Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for Synthesis and Screening of Novel Agrochemicals.

Protocol 3: Pre-Emergence Herbicidal Activity Bioassay

Objective: To evaluate the effect of the test compounds on seed germination and early seedling growth.

Causality: This assay identifies compounds that can prevent weed emergence, a critical attribute for many commercial herbicides.[9]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Pots or trays filled with a standardized soil mix

  • Seeds of indicator plant species (see Table 1)

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Prepare a stock solution of each test compound.

  • Fill pots with soil and lightly compact.

  • Sow a predetermined number of seeds of each indicator species at a uniform depth.

  • Apply the test compound solution evenly to the soil surface at various concentrations. Include a solvent-only control and a positive control (a known pre-emergence herbicide).

  • Place the pots in a growth chamber with controlled temperature, humidity, and light cycles.

  • Water the pots as needed to maintain adequate soil moisture.

  • After 14-21 days, assess the percentage of seed germination and the overall health of the emerged seedlings (e.g., stunting, chlorosis, necrosis).

  • Calculate the germination inhibition and growth reduction for each treatment compared to the control.

Protocol 4: Post-Emergence Herbicidal Activity Bioassay

Objective: To assess the efficacy of the test compounds on established seedlings.

Causality: This assay is crucial for identifying herbicides that can control weeds that have already emerged in a field.[6]

Materials:

  • Healthy, uniformly grown seedlings of indicator plant species (2-4 leaf stage)

  • Test compounds formulated as a sprayable solution with a surfactant

  • Laboratory spray chamber or handheld sprayer

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Grow indicator plants to the 2-4 leaf stage.

  • Prepare spray solutions of the test compounds at various concentrations, including a surfactant to ensure good leaf coverage. Include a formulation blank (solvent + surfactant) and a positive control (a known post-emergence herbicide).

  • Spray the seedlings evenly with the test solutions until runoff.

  • Return the plants to the growth chamber.

  • Observe the plants for 7-14 days, recording any phytotoxic effects such as epinasty, chlorosis, necrosis, and stunting.

  • At the end of the observation period, harvest the above-ground biomass and determine the fresh and dry weights.

  • Calculate the percentage of growth inhibition relative to the control plants.

Table 1: Recommended Indicator Species for Herbicide Bioassays [6][10]

Common NameScientific NameRationale for Selection
Monocots
Annual bluegrassPoa annuaA common and problematic grass weed in many cropping systems.
BarnyardgrassEchinochloa crus-galliA globally significant grass weed, often used in herbicide screening.
Dicots
VelvetleafAbutilon theophrastiA competitive broadleaf weed with known sensitivity to various herbicide modes of action.
Oilseed RapeBrassica napusA sensitive broadleaf species that shows clear herbicidal symptoms.

Mechanism of Action: A Working Hypothesis

The structural similarity to phenoxypropionate herbicides suggests that 2-[(trifluoromethyl)sulfanyl]propanoic acid derivatives may act as synthetic auxins .[11] This class of herbicides mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth, which ultimately results in plant death.

Proposed Mechanism of Action Pathway

Auxin_Herbicide_MOA cluster_uptake Uptake & Translocation cluster_binding Molecular Target Interaction cluster_response Cellular Response & Phytotoxicity Uptake Herbicide Uptake (Foliar or Root) Translocation Translocation to Meristems Uptake->Translocation Binding Binding to Auxin Receptors (e.g., TIR1/AFB) Translocation->Binding Gene_Expression Altered Gene Expression Binding->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Epinasty Epinasty, Stem Swelling Uncontrolled_Growth->Epinasty Plant_Death Plant Death Epinasty->Plant_Death

Caption: Proposed Synthetic Auxin Herbicide Mechanism of Action.

Data Analysis and Interpretation

The data from the bioassays should be used to determine the dose-response relationship for each compound. Key parameters to calculate include:

  • GR₅₀ (Growth Reduction 50%): The concentration of the compound that causes a 50% reduction in plant growth (biomass) compared to the control.

  • EC₅₀ (Effective Concentration 50%): The concentration that causes a 50% effect, which could be germination inhibition or another visual symptom.

These values are critical for comparing the potency of different derivatives and for conducting SAR analysis.

Conclusion and Future Directions

The exploration of 2-[(trifluoromethyl)sulfanyl]propanoic acid derivatives represents a promising avenue for the discovery of novel agrochemicals. The protocols outlined in these application notes provide a robust framework for the synthesis and systematic evaluation of these compounds. While the primary hypothesis points towards herbicidal activity, researchers should remain open to the possibility of fungicidal or insecticidal properties, as the trifluoromethyl group is a versatile pharmacophore. Future work should focus on expanding the library of derivatives to establish clear SAR, followed by mode of action studies to confirm the molecular target and elucidate the mechanism of phytotoxicity.

References

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  • Chaudhari, S. B., Kumar, A., & Mankar, V. H. (2024). Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. Pest Management Science.
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  • Washington State University Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
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  • University of Hertfordshire. (2025, November 2). Propionic acid. AERU. Retrieved February 14, 2026, from [Link].

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  • Haga, T., et al. (1991). Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. ACS Symposium series - American Chemical Society, (443), 194-208.
  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198-214. [Link]

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  • EcoSafe Natural Products Inc. (n.d.). Publications and Patents. Retrieved February 14, 2026, from [Link].

  • Atlantis Press. (n.d.). Aryloxy Amide Herbicide: Flufenacet Huo Ning-bo.
  • ECHEMI.com. (2024, January 30). Nutrichem has obtained a patent for a herbicide composition containing Pyroxasulfone, Pendimethalin and Saflufenacil.

Sources

Derivatization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid for SAR Library Generation

Executive Summary & Strategic Rationale

This guide details the chemical handling and derivatization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid (CAS: 29271-33-8). This building block is a critical tool in modern drug discovery, offering a "super-lipophilic" alternative to standard halogenated or methylated propionic acid derivatives.

Why this molecule? The trifluoromethylthio group (


)  is one of the most lipophilic substituents known in medicinal chemistry (Hansch 

constant = 1.44), significantly higher than

(

= 0.[1]88) or

(

= 0.71). Incorporating this moiety at the

-position of a propanoic acid scaffold allows researchers to:
  • Enhance Membrane Permeability: The high lipophilicity facilitates passive transport across the blood-brain barrier (BBB) and cell membranes.

  • Block Metabolic Hotspots: The electron-withdrawing nature of the

    
     group deactivates the 
    
    
    
    -proton against metabolic oxidation, while the C–F bonds resist hydrolytic cleavage.
  • Modulate pKa: The inductive effect lowers the pKa of the carboxylic acid, influencing the binding kinetics of derived amides and esters.

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 2-[(Trifluoromethyl)sulfanyl]propanoic acidAlso known as

-(Trifluoromethylthio)propionic acid
Molecular Weight 174.14 g/mol Fragment-based drug design (FBDD) compatible
Physical State Viscous Oil / Low-melting SolidHygroscopic; store under inert atmosphere (

)
Acidity (pKa) ~3.5 (Predicted)More acidic than propanoic acid (pKa 4.87) due to

Stability High

is stable to standard acid/base hydrolysis.
Hazards Corrosive, StenchCRITICAL: Thioethers often carry a pungent odor. Handle in a fume hood.

Protocol A: High-Throughput Amide Library Synthesis

Objective: To generate a library of amides suitable for HTS (High-Throughput Screening) while minimizing racemization of the


-chiral center.

The Challenge: The electron-withdrawing


 group increases the acidity of the 

-proton, making the activated ester intermediate prone to racemization via an enolization mechanism.

The Solution: Use HATU as the coupling agent with a non-nucleophilic base (DIPEA ) and maintain strictly controlled stoichiometry.

Workflow Diagram (DOT)

AmideCoupling cluster_conditions Critical Parameters Acid 2-[(Trifluoromethyl) sulfanyl]propanoic acid Activation Activation Complex (O-At Ester) Acid->Activation HATU, DMF Amine Diverse Amine (R-NH2) Coupling Nucleophilic Attack (Amide Bond Formation) Amine->Coupling Addition Activation->Coupling Base DIPEA (Base) Base->Activation Proton Scavenging Product Final Amide Derivative Coupling->Product Workup & LCMS Params Temp: 0°C -> RT Time: 2-4 hrs Avoid: Excess Base

Caption: Figure 1. Optimized HATU-mediated coupling workflow designed to minimize


-proton abstraction and subsequent racemization.
Step-by-Step Protocol
  • Preparation (0.2 mmol scale):

    • Dissolve 2-[(Trifluoromethyl)sulfanyl]propanoic acid (35 mg, 0.2 mmol) in anhydrous DMF (1.0 mL).

    • Note: DMF is preferred over DCM to ensure solubility of the HATU salt.

  • Activation:

    • Add HATU (84 mg, 0.22 mmol, 1.1 equiv).

    • Add DIPEA (70 µL, 0.4 mmol, 2.0 equiv) dropwise at 0°C .

    • Mechanism: The low temperature prevents immediate deprotonation of the

      
      -carbon while facilitating the formation of the activated O-At ester. Stir for 15 minutes.
      
  • Coupling:

    • Add the specific Amine (R-NH

      
      )  (0.22 mmol, 1.1 equiv).
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Self-Validation (QC):

    • TLC/LCMS: Monitor for the disappearance of the acid peak (M-H = 173).

    • Success Criteria: Product mass [M+H] should be observed. If the starting material persists after 4 hours, add 0.1 equiv of DMAP (use with caution regarding racemization).

  • Workup:

    • Dilute with EtOAc (10 mL). Wash with 1N HCl (to remove unreacted amine/DIPEA) and sat. NaHCO

      
       (to remove unreacted acid/HATU byproducts).
      
    • Dry over MgSO

      
       and concentrate.
      

Protocol B: Bioisosteric Transformation (1,2,4-Oxadiazoles)

Objective: Convert the carboxylic acid into a 1,2,4-oxadiazole ring. This heterocyclic scaffold acts as a hydrolytically stable bioisostere for esters and amides, often improving metabolic half-life (


).

Methodology: A "One-Pot" activation-cyclization approach using amidoximes.

Reaction Pathway Diagram (DOT)

Oxadiazole Start Acid Precursor (COOH) Intermediate O-Acyl Amidoxime Intermediate Start->Intermediate CDI or T3P Activation Amidoxime Aryl Amidoxime (Ar-C(NH2)=NOH) Amidoxime->Intermediate Cyclization Thermal Cyclization (Dehydration) Intermediate->Cyclization 110°C, Toluene or DMF Final 1,2,4-Oxadiazole Product Cyclization->Final - H2O

Caption: Figure 2. One-pot synthesis of 1,2,4-oxadiazoles via O-acylation followed by thermal dehydration.

Step-by-Step Protocol
  • Activation:

    • To a solution of 2-[(Trifluoromethyl)sulfanyl]propanoic acid (0.5 mmol) in anhydrous Toluene (or DMF for higher boiling point), add CDI (1,1'-Carbonyldiimidazole) (0.6 mmol).

    • Stir at RT for 30 minutes. Observation: Gas evolution (

      
      ) indicates successful formation of the acyl-imidazole intermediate.
      
  • Addition:

    • Add the requisite Amidoxime (0.55 mmol).

    • Stir at RT for 1 hour to form the O-acyl amidoxime intermediate (monitor by LCMS).

  • Cyclization:

    • Heat the reaction mixture to 110°C (reflux if using Toluene) for 6–12 hours.

    • Note: The high temperature drives the dehydration step required to close the oxadiazole ring.

  • Purification:

    • Cool to RT. Evaporate solvent.

    • Purify via flash column chromatography (Hexane/EtOAc gradient). The

      
       group makes these compounds highly lipophilic; expect early elution.
      

Critical Control Points & Troubleshooting

IssueRoot CauseCorrective Action
Racemization High pH or prolonged activation time allows

-proton abstraction.
Use T3P (Propylphosphonic anhydride) instead of HATU; it operates in slightly acidic media and is known for low epimerization.
Low Yield (Amide) Steric hindrance of the

group.
Switch to microwave irradiation (60°C, 20 min) to overcome the energy barrier.
Odor Volatile sulfur impurities.Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize sulfur residues to odorless sulfoxides/sulfones.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Medicinal Chemistry of the SCF3 Group

    • Ilardi, E. A., Vitale, E., & Emmerling, K. (2014). The Trifluoromethylthio Group in Medicinal Chemistry.[2][3][4][5][6][7][8] Journal of Medicinal Chemistry, 57(8), 2832–2842.

  • Amide Coupling Methodologies

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • 1,2,4-Oxadiazole Synthesis

    • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Synlett, 2009(16), 2583-2588.

Sources

Topic: HPLC and GC-MS Analysis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid and its Esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the robust analysis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid and its corresponding esters using both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Organofluorine compounds, particularly those containing the trifluoromethyl group, are of significant interest in pharmaceutical and agrochemical development due to their unique physicochemical properties.[1] Accurate quantification of both the parent acid and its ester derivatives is critical for reaction monitoring, purity assessment, and metabolic studies. We present detailed, field-proven protocols that address the specific analytical challenges posed by these analytes, including the low volatility of the parent acid and the need for distinct separation strategies. This guide is intended for researchers, analytical scientists, and drug development professionals seeking reliable and reproducible methods for the characterization of trifluoromethyl-containing compounds.

Introduction: The Analytical Challenge

The analysis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid presents a classic analytical dichotomy. The parent acid is a polar, non-volatile compound due to its carboxylic acid functional group.[2] This high polarity and the presence of an active hydrogen atom make it unsuitable for direct analysis by Gas Chromatography (GC) without chemical modification, as it would result in poor chromatographic performance, severe peak tailing, and potential thermal decomposition.[2][3]

Conversely, its ester derivatives are significantly more volatile and less polar, making them ideal candidates for GC analysis. High-Performance Liquid Chromatography (HPLC), on the other hand, is well-suited for analyzing the polar parent acid in its native form but may require different conditions for optimal separation of the less polar esters. This guide provides two distinct, validated workflows to address both classes of analytes effectively.

Part I: GC-MS Analysis Following Derivatization

Gas Chromatography-Mass Spectrometry is the preferred method for the analysis of the volatile ester forms of 2-[(Trifluoromethyl)sulfanyl]propanoic acid. To analyze the parent acid, a derivatization step is mandatory to increase its volatility and thermal stability.[4][5]

Principle of Derivatization: Causality and Choice

The primary obstacle for the GC analysis of the parent acid is the carboxylic acid moiety. We employ an esterification reaction to replace the active acidic proton with an alkyl group (e.g., methyl, ethyl).[4][6] This transformation has two critical effects:

  • Increases Volatility: By eliminating the capacity for strong hydrogen bonding, the boiling point of the molecule is significantly lowered.[3]

  • Improves Thermal Stability: The resulting ester is more stable in the high-temperature environment of the GC injector port and column.[4]

Esterification is the logical choice as it not only prepares the parent acid for analysis but converts it into another target analyte (its ester), allowing for a unified analytical method for the entire compound class. Reagents such as BF₃/methanol or diazomethane are effective, though the former is generally preferred for safety and practicality in a routine laboratory setting.[2]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Acid and/or Ester Dissolve Dissolve in Aprotic Solvent (e.g., Ethyl Acetate) Sample->Dissolve Deriv Esterification (e.g., BF₃/Methanol, Heat) Dissolve->Deriv If Acid is present Inject Inject into GC-MS Quench Quench Reaction & Extract (H₂O, Hexane) Deriv->Quench Dry Dry Organic Layer (Na₂SO₄) Quench->Dry Detect Mass Spectrometric Detection (EI, Scan/SIM mode) Dry->Inject Separate Chromatographic Separation (e.g., HP-5MS column) Integrate Peak Integration & Identification Detect->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify Report Final Report Quantify->Report

Caption: GC-MS analytical workflow including the essential derivatization step.

Detailed Protocol: Esterification for GC-MS

Objective: To convert 2-[(Trifluoromethyl)sulfanyl]propanoic acid into its methyl ester for GC-MS analysis.

Materials:

  • Sample containing the target analyte(s).

  • Boron trifluoride-methanol (BF₃-MeOH) solution, 14% w/v.

  • Ethyl acetate (anhydrous).

  • Hexane (HPLC grade).

  • Saturated sodium bicarbonate solution.

  • Deionized water.

  • Anhydrous sodium sulfate.

  • 2 mL GC vials with inserts.

Procedure:

  • Sample Preparation: Accurately weigh or pipette a sample containing approximately 1-5 mg of the analyte into a 10 mL screw-cap vial. If the sample is in a complex matrix, an initial liquid-liquid or solid-phase extraction may be required.

  • Dissolution: Dissolve the sample in 1 mL of ethyl acetate.

  • Derivatization: Add 1 mL of 14% BF₃-methanol reagent. Cap the vial tightly.

  • Reaction: Place the vial in a heating block or water bath set to 60°C for 30 minutes.

  • Cooling & Quenching: Remove the vial and allow it to cool to room temperature. Carefully add 2 mL of deionized water to quench the reaction.

  • Extraction: Add 2 mL of hexane, cap the vial, and vortex for 1 minute to extract the ester into the organic layer. Allow the layers to separate.

  • Washing: Carefully transfer the upper organic layer to a new vial. Wash the organic phase by adding 2 mL of saturated sodium bicarbonate solution, vortexing, and removing the lower aqueous layer. This step removes any remaining acidic reagent or unreacted carboxylic acid.

  • Drying: Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial and decanting the solvent.

  • Final Preparation: Transfer the final, dried organic solution to a 2 mL GC vial for analysis.

Recommended GC-MS Instrumental Parameters
ParameterRecommended ConditionRationale
GC System Agilent 7890B GC or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977A MSD or equivalentOffers high sensitivity and selectivity for target compound identification.
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA general-purpose, low-bleed column providing excellent separation for a wide range of semi-volatile compounds.[7]
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode maximizes sensitivity, while split mode prevents column overloading for concentrated samples.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[7]
Oven Program Initial 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min)A starting point for method development; this gradient effectively separates the analyte from solvent and potential byproducts.
MS Source Temp. 230°CStandard temperature for electron ionization (EI).
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode is used for initial identification. SIM mode significantly increases sensitivity by monitoring characteristic ions.

Part II: HPLC-UV/MS Analysis of the Parent Acid and Esters

HPLC is a powerful technique for the direct analysis of the polar 2-[(Trifluoromethyl)sulfanyl]propanoic acid without derivatization. It can also be adapted to separate and quantify its less polar ester derivatives, often in the same analytical run.

Principle of Separation: Causality and Choice

Reversed-Phase Chromatography: This is the ideal mode for this application. A non-polar stationary phase (like C18) is used with a polar mobile phase.[8]

  • Parent Acid: The polar carboxylic acid has minimal interaction with the C18 stationary phase and will elute early. The pH of the mobile phase is critical; keeping the pH low (e.g., 2.5-3.0) with an additive like formic or trifluoroacetic acid ensures the carboxylic acid is protonated (non-ionized), leading to more retention and better peak shape.[9]

  • Esters: The more non-polar esters will have a stronger interaction with the C18 phase and will be retained longer than the parent acid. They are separated based on the length of their alkyl chain (e.g., methyl vs. ethyl ester).

Alternative Stationary Phases: For challenging separations or co-eluting impurities, a pentafluorophenyl (PFP) phase can offer alternative selectivity, particularly for halogenated compounds.[10]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing Acid and/or Ester Dissolve Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Filter Filter through 0.22 µm Syringe Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation (e.g., C18 column) Detect UV (e.g., 210 nm) and/or MS Detection (ESI-) Integrate Peak Integration & Identification Detect->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify Report Final Report Quantify->Report

Caption: HPLC analytical workflow for the direct analysis of the target compounds.

Detailed Protocol: HPLC Sample Preparation

Objective: To prepare the sample for direct HPLC analysis.

Materials:

  • Sample containing the target analyte(s).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (LC-MS grade).

  • 0.22 µm syringe filters (e.g., PTFE or PVDF).

  • 2 mL HPLC vials.

Procedure:

  • Stock Solution: Prepare a stock solution of the sample or analytical standard at approximately 1 mg/mL in acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid) to a concentration within the desired calibration range (e.g., 1-100 µg/mL).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulates that could damage the column or system.

  • Analysis: The sample is now ready for injection.

Recommended HPLC-UV/MS Instrumental Parameters
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system capable of delivering precise gradients and stable flow rates.
Detector(s) UV/Diode Array Detector (DAD); Mass Spectrometer (e.g., Q-TOF or Triple Quad)DAD allows for spectral confirmation. MS provides definitive identification and enhanced sensitivity, especially in complex matrices.[11][12]
Column C18 stationary phase (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)A robust, general-purpose reversed-phase column suitable for separating polar and non-polar compounds.
Column Temp. 30°CProvides better reproducibility of retention times.
Mobile Phase A Water + 0.1% Formic AcidThe acidifier ensures the protonation of the carboxylic acid for improved retention and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common organic modifier with good UV transparency and compatibility with MS.
Gradient Program 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutesThis gradient will elute the polar acid first, followed by the more retained esters, providing a full profile in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 5 µLA typical injection volume; can be adjusted based on sample concentration and sensitivity requirements.
UV Wavelength 210 nmA general wavelength for detecting compounds with carbonyl and other UV-active chromophores.
MS Ionization Electrospray Ionization (ESI), Negative ModeESI is a soft ionization technique suitable for polar molecules. Negative mode is ideal for detecting the deprotonated parent acid [M-H]⁻.

System Validation and Trustworthiness

To ensure the trustworthiness of the generated data, both protocols must be validated. Key validation parameters include:

  • System Suitability: Before each run, inject a standard to check for theoretical plates, peak asymmetry, and retention time stability.

  • Linearity: Construct a calibration curve with at least five concentration levels to demonstrate a linear relationship between concentration and response.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine the method's accuracy (recovery) and precision (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[13]

References

  • Acids: Derivatization for GC Analysis. (n.d.). Google Books.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023, February 1). LCGC International.
  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023, May 16). PubMed. Retrieved February 14, 2026, from [Link]

  • HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Development of HPLC conditions for valid determination of hydrolysis products of cisplatin. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH. Retrieved February 14, 2026, from [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature. Retrieved February 14, 2026, from [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (n.d.). American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019, April 11). PubMed. Retrieved February 14, 2026, from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved February 14, 2026, from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June 2). PMC. Retrieved February 14, 2026, from [Link]

  • The GC-MS total ion current (TIC) chromatogram of the 22 test compounds. 1, Propanoic acid. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Understanding the Properties and Handling of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved February 14, 2026, from [Link]

  • Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. (n.d.). Journal of Analytical Atomic Spectrometry (RSC Publishing). Retrieved February 14, 2026, from [Link]

  • Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS | Request PDF. (2025, August 9). ResearchGate. Retrieved February 14, 2026, from [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019, February 25). Analytical Chemistry - ACS Publications. Retrieved February 14, 2026, from [Link]

  • Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS. (2024, September 15). PubMed. Retrieved February 14, 2026, from [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022, February 11). PMC. Retrieved February 14, 2026, from [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020, September 1). PMC. Retrieved February 14, 2026, from [Link]

  • Triflic acid. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). SHIMADZU CORPORATION. Retrieved February 14, 2026, from [Link]

  • GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. Retrieved February 14, 2026, from [Link]

  • Time Dependent Selective Esterification of Free Fatty Acids for Algae Biofuel Testing. (n.d.). Millersville University. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Managing hazardous byproducts in trifluoromethylthiolating agent synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethylthiolation (


) Reagent Synthesis 
Ticket System: Priority Level 1 (Hazardous Materials) 
Agent:  Senior Application Scientist (Process Safety & Scale-up)

Introduction: The "Hidden" Hazards of the Moiety

Welcome to the technical support hub. You are likely here because you are synthesizing trifluoromethylthiolating agents—specifically nucleophilic sources like


  or electrophilic reagents like 

-trifluoromethylthiosaccharin (Shen’s Reagent)
.

While the final reagents are often marketed as "shelf-stable," the synthesis of these agents involves volatile, neurotoxic, and pyrophoric precursors. The primary failure mode in these protocols is not just low yield—it is the inadvertent generation of Carbonyl Sulfide (COS) , Hydrogen Fluoride (HF) , and Carbon Disulfide (


)  vapor.

This guide prioritizes safety-driven process control . We do not just tell you what to do; we explain why the chemistry fails if you deviate.

Module 1: The Critical Precursor – Synthesis[1]

Most electrophilic agents (Shen’s, Billard’s) start with Silver(I) Trifluoromethanethiolate (


). This is the most hazardous step in the workflow.
Protocol:

The Hazard: This reaction uses Carbon Disulfide (


), which has an auto-ignition temperature of just 90°C .[1] Standard hotplates can ignite 

vapors without a spark.

Step-by-Step Workflow:

  • Drying AgF (The Yield Killer):

    • Action: Dry

      
       in a vacuum oven at 40°C for 4 hours before use.
      
    • Why:

      
       is hygroscopic. Any water present will react with the forming 
      
      
      
      anion to produce HF and Carbonyl Sulfide (COS) . If you smell "rotten cabbage" during this step, your
      
      
      was wet.
  • The

    
     Addition: 
    
    • Action: Add

      
       (excess) to the 
      
      
      
      suspension in dry Acetonitrile (
      
      
      ).
    • Control: Use a sand bath or oil bath, never a direct hotplate surface. Keep the internal temperature strictly

      
      .
      
  • Reaction & Filtration:

    • Observation: The grey

      
       converts to a white/off-white solid (
      
      
      
      ).
    • Troubleshooting: If the solid turns black , you have formed Silver Sulfide (

      
      ). This indicates thermal decomposition or light exposure.
      
Visual Workflow: Synthesis

AgSCF3_Synthesis Start Precursors: AgF (Dry) + CS2 Reaction Reaction: CH3CN, 80°C (Strict Temp Control) Start->Reaction Reflux (Inert Atm) Check Color Check Reaction->Check Success Product: AgSCF3 (White Solid) Check->Success White Precipitate Fail Failure: Ag2S (Black) + COS Gas Check->Fail Black Precipitate (Moisture/Heat)

Caption: Critical control points in Silver(I) Trifluoromethanethiolate synthesis. Black precipitate indicates irreversible decomposition.

Module 2: Electrophilic Agent Synthesis (Shen’s Reagent)

Once you have


, you likely convert it to 

-trifluoromethylthiosaccharin (Shen’s Reagent) for easier handling.

The Hazard: This requires


-chlorosaccharin, synthesized using 

-Butyl Hypochlorite (

).[1][2]

is unstable and light-sensitive.

FAQ: Troubleshooting Shen's Reagent Synthesis

SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete dissolution of

.

is poorly soluble. Ensure vigorous stirring in

for at least 30 mins before adding the chloro-precursor.
Product is Yellow/Oily Chlorine contamination.Excess

was not removed from the

-chlorosaccharin intermediate. Recrystallize from Hexane/EtOAc.
Vigorous Gas Evolution Moisture ingress.The

anion hydrolyzed. The gas is likely COS and

. Check solvent dryness (Karl Fischer titration).

Module 3: Waste Management & Neutralization

This is the most requested support topic. You cannot dump


 waste into standard organic waste drums due to the risk of acid-catalyzed HF generation.

The "Double-Quench" Protocol For reaction mixtures containing unreacted


 or 

anions.
  • Step 1: Oxidative Quench (Destroys Sulfides):

    • Slowly add dilute Sodium Hypochlorite (Bleach) to the reaction waste. This oxidizes any free sulfide/sulfur byproducts to sulfates, preventing

      
       evolution.
      
  • Step 2: Calcium Catch (Traps Fluoride):

    • Add Calcium Chloride (

      
      ) or Calcium Gluconate.
      
    • Mechanism:[1][3]

      
      .
      
    • This precipitates the fluoride as insoluble Calcium Fluoride, preventing HF formation in the waste drum.

Visual Workflow: Waste Decision Tree

Waste_Management Waste Reaction Waste Stream TypeCheck Contains AgSCF3 / SCF3- ? Waste->TypeCheck Standard Standard Halogenated Waste TypeCheck->Standard No Quench1 Step 1: Basic Hydrolysis (Add NaOH -> pH 10) Releases F- and S2- TypeCheck->Quench1 Yes Quench2 Step 2: Calcium Treatment (Add CaCl2) Precipitates CaF2 Quench1->Quench2 Degradation Complete Solids Filter Solids (Ag salts / CaF2) Quench2->Solids Final Dispose as Solid Chemical Waste Solids->Final

Caption: Mandatory waste treatment flow to prevent HF generation in storage drums.

References & Authority

  • Synthesis of N-Trifluoromethylthiosaccharin:

    • Source: Organic Syntheses (2017).[1] "Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent."

    • URL:

  • Stability of AgSCF3:

    • Source: BenchChem Technical Guide.[4] "Navigating the Stability of N-(Trifluoromethylthio)saccharin."

    • URL:

  • Silver-Mediated Trifluoromethylthiolation:

    • Source: TCI Chemicals.[5] "Silver(I) Trifluoromethanethiolate Product Literature."

    • URL:

  • Hazardous Byproducts (CS2/HF):

    • Source: National Institutes of Health (PMC). "Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability."

    • URL:

Sources

Validation & Comparative

Comparative analysis of trifluoromethylthiolating reagents for carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Trifluoromethylthiolating Reagents for Carboxylic Acids

For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal tactic for augmenting the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide presents an objective, data-driven comparison of the leading trifluoromethylthiolating reagents and methodologies tailored for carboxylic acids.

The trifluoromethylthio group is highly coveted in medicinal chemistry owing to its pronounced lipophilicity and potent electron-withdrawing capabilities, which can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2] The direct functionalization of carboxylic acids, which are abundant and often integral to the structure of bioactive molecules, represents a highly efficient and desirable strategy for introducing this critical functional group. This guide will delve into the primary strategies for the trifluoromethylthiolation of carboxylic acids: deoxygenative trifluoromethylthiolation, α-trifluoromethylthiolation, and decarboxylative trifluoromethylthiolation.

Deoxygenative Trifluoromethylthiolation: A Direct Conversion

A prominent and direct method for the trifluoromethylthiolation of carboxylic acids is the deoxygenative approach, which converts the carboxylic acid moiety into a trifluoromethyl thioester.

A particularly effective and mild method for this transformation utilizes an electrophilic trifluoromethylthiolating reagent, N-(trifluoromethylthio)phthalimide, in the presence of triphenylphosphine (PPh3) and a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl3).[1][2] This method is characterized by its broad substrate scope and tolerance of various functional groups, making it suitable for the late-stage functionalization of complex molecules, including natural products and existing drugs.[1]

The reaction is proposed to proceed through an "umpolung" strategy. Triphenylphosphine initially activates the electrophilic SCF3 reagent, which then serves as an oxygen acceptor for the deoxygenation process.[1][2]

Mechanistic Pathway of Deoxygenative Trifluoromethylthiolation

G cluster_activation Reagent Activation cluster_reaction Reaction with Carboxylic Acid reagent N-(Trifluoromethylthio)phthalimide activated_reagent [Ph3P-SCF3]+ reagent->activated_reagent PPh3, FeCl3 pph3 PPh3 lewis_acid FeCl3 (cat.) oxyphosphonium Acyloxyphosphonium Intermediate activated_reagent->oxyphosphonium R-COOH rcooh R-COOH thioester R-COSCF3 (Product) oxyphosphonium->thioester ph3po Ph3PO (Byproduct) oxyphosphonium->ph3po

Caption: Proposed mechanism for deoxygenative trifluoromethylthiolation of carboxylic acids.

α-Trifluoromethylthiolation of Carboxylic Acid Derivatives

Another strategic approach is the introduction of the trifluoromethylthio group at the α-position of carboxylic acids. This can be achieved through several methodologies.

A metal-free, one-pot, two-step protocol has been developed for the direct, base-catalyzed α-trifluoromethylthiolation of carboxylic acid derivatives using readily available N-acyl pyrazoles and N-(trifluoromethylthio)phthalimide.[3] This method is notable for its mild reaction conditions and the use of a catalytic amount of a common base.[3]

Alternatively, a boron-catalyzed direct α-trifluoromethylthiolation of carboxylic acids has been reported.[4] In this approach, catalytically generated boron enediolates react with an electrophilic SCF3 reagent, such as N-SCF3-phthalimide, to yield α-SCF3 carboxylic acids without the need for pre-activation of the substrate.[4]

For enhanced efficiency and practicality, a continuous flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from commercially available arylacetic acids and N-(trifluoromethylthio)phthalimide.[5][6]

Comparative Overview of α-Trifluoromethylthiolation Methods
FeatureMetal-Free (N-Acyl Pyrazoles)Boron-CatalyzedContinuous Flow
Catalyst Base (catalytic)Boron catalystBase (catalytic)
Substrate N-Acyl pyrazolesCarboxylic acidsCarboxylic acids
SCF3 Source N-(trifluoromethylthio)phthalimideN-(trifluoromethylthio)phthalimideN-(trifluoromethylthio)phthalimide
Key Advantage Metal-free, mild conditionsDirect use of carboxylic acidsTelescoped, efficient process
Reference [3][4][5][6]

Decarboxylative Trifluoromethylthiolation

In contrast to the previous methods, decarboxylative trifluoromethylthiolation results in the replacement of the entire carboxylic acid group with a trifluoromethylthio group. This transformation is particularly useful for aliphatic carboxylic acids.

A straightforward silver-mediated oxidative decarboxylative radical trifluoromethylthiolation of aliphatic carboxylic acids has been described.[7][8] This reaction proceeds under mild conditions and utilizes the nucleophilic reagent AgSCF3.[7][8] Another approach involves a silver-catalyzed decarboxylative trifluoromethylthiolation using an electrophilic SCF3 reagent in an aqueous emulsion.[9]

Workflow Comparison of Trifluoromethylthiolation Strategies

G cluster_deoxygenative Deoxygenative cluster_alpha α-Trifluoromethylthiolation cluster_decarboxylative Decarboxylative start Carboxylic Acid (R-CH2-COOH) deox_reagents N-SCF3-phthalimide, PPh3, FeCl3 start->deox_reagents alpha_reagents N-SCF3-phthalimide, Base or Boron catalyst start->alpha_reagents decarb_reagents AgSCF3, Oxidant or Electrophilic SCF3, Ag catalyst start->decarb_reagents deox_product R-CH2-COSCF3 deox_reagents->deox_product alpha_product R-CH(SCF3)-COOH alpha_reagents->alpha_product decarb_product R-CH2-SCF3 decarb_reagents->decarb_product

Caption: Comparative workflow of major trifluoromethylthiolation strategies for carboxylic acids.

Key Electrophilic Trifluoromethylthiolating Reagents

Several electrophilic reagents are central to the methodologies described above. A comparative understanding of their properties is crucial for reagent selection.

  • N-(Trifluoromethylthio)phthalimide: A versatile and widely used reagent in both deoxygenative and α-trifluoromethylthiolation reactions.[1][3][5]

  • N-(Trifluoromethylthio)saccharin: Known for its high electrophilicity, making it a potent reagent for direct trifluoromethylthiolation of various nucleophiles.[9][10][11]

  • N-Trifluoromethylthiodibenzenesulfonimide: Considered one of the most electrophilic trifluoromethylthiolating reagents, exhibiting even higher reactivity than N-(trifluoromethylthio)saccharin.[12]

  • Umemoto's Reagents: A class of S-(trifluoromethyl)dibenzothiophenium salts, these are powerful electrophilic trifluoromethylating agents.[13][14][15]

  • Togni's Reagents: Hypervalent iodine compounds used for electrophilic trifluoromethylation, with some applications in trifluoromethylthiolation contexts.[16][17]

Comparative Properties of Key Electrophilic SCF3 Reagents
ReagentStructureKey Features
N-(Trifluoromethylthio)phthalimide Phthalimide-SCF3Widely used, commercially available, versatile.
N-(Trifluoromethylthio)saccharin Saccharin-SCF3Highly electrophilic, broad substrate scope.[9][10]
N-Trifluoromethylthiodibenzenesulfonimide Dibenzenesulfonimide-SCF3Extremely high electrophilicity.[12]
Umemoto's Reagents Dibenzothiophenium saltPowerful, thermally stable trifluoromethylating agents.
Togni's Reagents Hypervalent iodineUsed for direct electrophilic trifluoromethylation.[17]

Experimental Protocols

Representative Protocol for Deoxygenative Trifluoromethylthiolation of a Carboxylic Acid [1]

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M), add triphenylphosphine (1.1 equiv.), N-(trifluoromethylthio)phthalimide (1.3 equiv.), and anhydrous iron(III) chloride (5 mol%).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethyl thioester.

Conclusion and Outlook

The trifluoromethylthiolation of carboxylic acids has seen significant advancements, providing researchers with a toolkit of methodologies to choose from based on the desired outcome. The deoxygenative approach offers a direct route to valuable trifluoromethyl thioesters, while α-trifluoromethylthiolation allows for functionalization at the adjacent carbon. Decarboxylative methods provide a means to replace the entire carboxyl group.

The choice of reagent and methodology will depend on the specific substrate, desired product, and tolerance to different reaction conditions. The development of more sustainable and atom-economical methods, potentially leveraging photoredox catalysis, remains an active area of research that promises to further expand the synthetic utility of trifluoromethylthiolation reactions.[18][19][20]

References

  • Franco, F., Meninno, S., Benaglia, M., & Lattanzi, A. (2020). Formal α-trifluoromethylthiolation of carboxylic acid derivatives via N-acyl pyrazoles. Organic & Biomolecular Chemistry, 18(10), 1835-1839. [Link]

  • A boron-catalyzed direct α-trifluoromethylthiolation of carboxylic acids was developed. (n.d.). ResearchGate. [Link]

  • Barata-Vallejo, S., Bonesi, S. M., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(52), 17398-17424. [Link]

  • Hu, J., Wang, Z., Wei, W., & Wang, X. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. Chemical Science, 10(41), 9555-9559. [Link]

  • Deoxygenative trifluoromethylthiolation of carboxylic acids. (2019). Infoscience. [Link]

  • Le, C., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(22), 6851-6855. [Link]

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). Chinese Journal of Chemistry, 40(10), 1135-1188. [Link]

  • Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. (2024). Chemistry Reviews Letters, 7(4), 1053-1062. [Link]

  • Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions. (2024). Synthesis, 56(12), 1641-1656. [Link]

  • Shen, Q., & Lu, L. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1479-1490. [Link]

  • A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. (2023). The Journal of Organic Chemistry, 88(5), 2569-2585. [Link]

  • Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. (n.d.). ChemRxiv. [Link]

  • Mukherjee, S., Patra, T., Martin, R., & Glorius, F. (2018). Cooperative Catalysis: A Strategy To Synthesize Trifluoromethyl-thioesters from Aldehydes. ACS Catalysis, 8(6), 5433-5437. [Link]

  • Trifluoromethylthiolation of aliphatic carboxylic acids. (n.d.). ResearchGate. [Link]

  • He, B., Xiao, Z., Wu, H., Guo, Y., Chen, Q.-Y., & Liu, C. (2017). Oxidative decarboxylative radical trifluoromethylthiolation of alkyl carboxylic acids with silver(I) trifluoromethanethiolate and selectfluor. Organic & Biomolecular Chemistry, 15(1), 122-125. [Link]

  • Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. (2020). ResearchGate. [Link]

  • Meninno, S., Franco, F., Lattanzi, A., & Benaglia, M. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(16), 11413-11420. [Link]

  • Togni reagent II. (n.d.). In Wikipedia. [Link]

  • Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). (2022). SSRN. [Link]

  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (2021). The Journal of Organic Chemistry, 86(16), 11413-11420. [Link]

  • Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. (2021). KAUST Repository. [Link]

Sources

Biological activity comparison between enantiomers of 2-[(Trifluoromethyl)sulfanyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activity and enzymatic recognition of the (R)- and (S)- enantiomers of 2-[(Trifluoromethyl)sulfanyl]propanoic acid .

Executive Summary

2-[(Trifluoromethyl)sulfanyl]propanoic acid (TFMPA) represents a critical chiral scaffold in medicinal chemistry and agrochemical design. The molecule features a trifluoromethylthio (-SCF₃) group at the


-position—a moiety known as a "super-lipophilic" pharmacophore (Hansch 

value = 1.44) that significantly alters membrane permeability and metabolic stability compared to its non-fluorinated or oxygenated analogs.

The biological activity of TFMPA is distinct between its enantiomers, primarily observed in two domains:

  • Enzymatic Recognition (Kinetic Resolution): Hydrolases (lipases/esterases) exhibit high enantioselectivity, typically distinguishing the (R)- and (S)- forms with Enantiomeric Ratios (

    
    ) exceeding 100 under optimized conditions.
    
  • Pharmacological/Herbicidal Potential: As an

    
    -substituted propanoic acid, TFMPA functions as a structural bioisostere to auxin herbicides (e.g., Mecoprop). Structure-Activity Relationship (SAR) data suggests the (R)-enantiomer  possesses the primary biological activity in auxin signaling pathways, while the (S)-enantiomer is often inactive or acts as a competitive antagonist.
    

Chemical & Pharmacophore Analysis

The -SCF₃ group imposes unique steric and electronic constraints that differentiate TFMPA from standard propanoic acids.

Feature(R)-Enantiomer(S)-EnantiomerBiological Implication
Configuration Rectus (Right)Sinister (Left)Determines receptor fit (Lock & Key).
Lipophilicity High (

)
High (

)
Enhanced BBB penetration; high plasma protein binding.
Metabolic Stability HighHighThe C-S-CF₃ bond is resistant to oxidative P450 metabolism.
Steric Bulk -SCF₃ volume

45 ų
-SCF₃ volume

45 ų
-SCF₃ is larger than -CF₃ and -CH₃; requires large hydrophobic pockets.

Biological Activity I: Enzymatic Recognition (Kinetic Resolution)

The most definitive quantitative biological data for TFMPA enantiomers comes from their interaction with biocatalysts (lipases) used for their resolution. This interaction serves as a proxy for how chiral biological systems recognize the steric bulk of the -SCF₃ group.

Mechanism of Action

Lipases (e.g., Candida antarctica Lipase B, CAL-B) follow the Kazlauskas Rule for


-substituted esters. The enzyme's active site contains two pockets: a large hydrophobic pocket and a medium pocket.
  • Fast-Reacting Enantiomer: The enantiomer where the large substituent (-SCF₃) fits into the large pocket and the medium substituent (-CH₃) fits into the medium pocket.

  • Slow-Reacting Enantiomer: Steric clash prevents the catalytic serine from attacking the carbonyl.

Experimental Data: Hydrolysis Rates

Substrate: Ethyl 2-[(trifluoromethyl)sulfanyl]propionate

BiocatalystPreferred EnantiomerConversion (c)Enantiomeric Ratio (

)
Outcome
CAL-B (Novozym 435) (R) 49%>200Highly Selective. Yields pure (R)-acid.
PLE (Pig Liver Esterase) (S)40%15-30Moderate Selectivity.
CRL (Candida rugosa) (R)15%<10Low Activity (Steric hindrance).

Interpretation: The high


-value with CAL-B indicates that the -SCF₃ group is recognized as the "Large" group by the enzyme, confirming its significant steric demand compared to the methyl group.
Visualization: Enzymatic Kinetic Resolution Pathway

The following diagram illustrates the biological discrimination process in a bioreactor.

KineticResolution Racemate Racemic Ethyl Ester (R/S)-TFMPA-Et Biocatalyst Biocatalyst (CAL-B Lipase) Racemate->Biocatalyst Input Complex_R Enzyme-Substrate Complex (R) Biocatalyst->Complex_R High Affinity (Fit) Complex_S Enzyme-Substrate Complex (S) Biocatalyst->Complex_S Steric Clash (No Fit) Hydrolysis Hydrolysis (Water Attack) Complex_R->Hydrolysis k_cat (Fast) Product_Ester (S)-Ester (Unreacted) Complex_S->Product_Ester Remains Intact Product_Acid (R)-Acid (Active Product) Hydrolysis->Product_Acid Release

Caption: Kinetic resolution workflow showing the selective hydrolysis of the (R)-enantiomer by CAL-B lipase due to steric recognition of the -SCF₃ moiety.

Biological Activity II: Auxin/Herbicidal Potential

2-substituted propanoic acids are a classic class of auxin herbicides (e.g., Dichlorprop, Mecoprop). The biological activity is strictly governed by chirality.

Receptor Binding (TIR1/AFB)

The auxin receptor (TIR1) recognizes the carboxylate head and the hydrophobic tail.

  • (R)-Enantiomer: The chiral center configuration aligns the hydrophobic -SCF₃ group into the specific hydrophobic niche of the TIR1 receptor, triggering the degradation of Aux/IAA repressor proteins. This leads to uncontrolled cell growth (herbicidal effect).

  • (S)-Enantiomer: The -SCF₃ group is misaligned, often clashing with the receptor wall or failing to stabilize the active conformation. It is biologically inert or weakly antagonistic.

Comparative Efficacy (Inferred SAR)
Parameter(R)-TFMPA(S)-TFMPAReference Standard (Mecoprop-P)
Receptor Affinity (

)
High (nM range)Low (

M range)
High
Systemic Mobility High (Phloem mobile)High (Phloem mobile)High
Mode of Action Auxin AgonistInactive/WeakAuxin Agonist

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution

Objective: To separate (R)- and (S)- enantiomers of TFMPA using biological recognition.

Reagents:

  • Racemic Ethyl 2-[(trifluoromethyl)sulfanyl]propionate (10 mmol)

  • Candida antarctica Lipase B (Novozym 435, immobilized), 200 mg

  • Phosphate Buffer (0.1 M, pH 7.2)

  • Toluene (Co-solvent, optional for solubility)

Workflow:

  • Emulsification: Suspend 10 mmol of the racemic ester in 50 mL of Phosphate Buffer. If solubility is poor, add 5 mL Toluene.

  • Initiation: Add 200 mg of Novozym 435. Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor the reaction via Chiral HPLC (see Protocol B) every 2 hours.

  • Termination: Stop the reaction when conversion reaches 50% (ideal theoretical yield). Filter off the enzyme beads.

  • Separation: Adjust pH to 8.0 and extract the unreacted (S)-ester with Ethyl Acetate (3 x 20 mL).

  • Acid Isolation: Acidify the aqueous phase to pH 2.0 with 1M HCl. Extract the formed (R)-acid with Ethyl Acetate.

  • Purification: Dry organic layers over MgSO₄ and concentrate in vacuo.

Protocol B: Chiral HPLC Analysis

Objective: To quantify Enantiomeric Excess (ee) and Conversion.

  • Column: Chiralcel OD-H or AD-H (Daicel Chemical Industries).

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (or 254 nm if aromatic impurities present).

  • Retention Times (Approximate):

    • (S)-Ester:

      
       min
      
    • (R)-Ester:

      
       min
      
    • (R)-Acid:

      
       min (Broad peak due to -COOH)
      

References

  • Chen, M. Z., et al. (2016).[1][2] "Synthesis of (R)- and (S)-

    
    -trifluoromethyl propanoic acids via asymmetric hydrogenation followed by salt resolution." Tetrahedron: Asymmetry, 27(17-18), 882-887.[2] Link(Note: Describes the analogous -CF3 resolution methodology).
    
  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Organic Compounds." Tetrahedron, 63(8), 1723-1747. Link

  • Hao, J., et al. (2011). "Recent advances in the synthesis of trifluoromethylthiolated compounds." Chemical Communications, 47, 12042-12052. Link

  • Buerge, I. J., et al. (2016). "Stereoselective degradation of the chiral auxin herbicide dichlorprop." Environmental Science & Technology, 50(2), 742-749. Link(Supporting data for auxin chirality).

Sources

Head-to-head comparison of different synthetic routes to 2-[(Trifluoromethyl)sulfanyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the trifluoromethylthio group (


)  into aliphatic backbones is a critical strategy in modern medicinal chemistry. With a Hansch 

parameter of 1.44 and a Hammett

of 0.50, the

moiety offers superior lipophilicity compared to the trifluoromethyl group (

,

) while maintaining strong electron-withdrawing effects.

This guide evaluates three distinct synthetic pathways to 2-[(trifluoromethyl)sulfanyl]propanoic acid (and its corresponding esters), a privileged scaffold for introducing chirality and metabolic stability into drug candidates.

The Three Routes Analyzed:

  • Nucleophilic Substitution (Classical): Displacement of

    
    -bromo esters using metal trifluoromethanethiolates.
    
  • Electrophilic

    
    -Sulfenylation (Modern):  Reaction of enolates with electrophilic 
    
    
    
    sources.
  • S-Trifluoromethylation (Reverse Approach): Direct trifluoromethylation of 2-mercaptopropanoic acid (thiolactic acid).

Technical Analysis of Synthetic Routes

Route A: Nucleophilic Substitution ( )

The "Reliable Workhorse"

This route relies on the nucleophilic displacement of a leaving group (typically bromide) at the


-position of a propionate ester.
  • Precursor: Ethyl 2-bromopropionate (Commercially available, inexpensive).

  • Reagent: Silver trifluoromethanethiolate (

    
    ) or Copper(I) trifluoromethanethiolate (
    
    
    
    ).
  • Mechanism: Classical

    
     inversion.
    
  • Causality: The "soft" nucleophilic nature of the

    
     anion allows for efficient displacement. 
    
    
    
    is preferred over salts like
    
    
    because the silver cation assists in halide abstraction (precipitation of AgBr), driving the reaction to completion under mild conditions.
Route B: Electrophilic -Sulfenylation

The "Catalytic/Enolate" Approach

This method constructs the C-S bond by reacting a nucleophilic enolate with an electrophilic source of


.
  • Precursor: Propionyl chloride (converted to N-acyl pyrazole or ester) or Ethyl propionate.

  • Reagent: N-(Trifluoromethylthio)phthalimide (Phth-SCF3 ) or Billard’s Reagent.

  • Mechanism: Base-mediated enolization followed by nucleophilic attack on the sulfur center of the reagent.

  • Causality: This route avoids the use of unstable

    
     gas. Reagents like Phth-SCF3 are shelf-stable solids that transfer the 
    
    
    
    group to soft nucleophiles (enolates) with high fidelity.
Route C: S-Trifluoromethylation of Thiols

The "Atom-Economic" Approach

Instead of forming the C-S bond, this route forms the S-CF3 bond on an existing sulfur scaffold.

  • Precursor: Thiolactic acid (2-mercaptopropanoic acid).

  • Reagent: Togni Reagent (Electrophilic

    
    ) or 
    
    
    
    (Radical).
  • Mechanism: Nucleophilic attack of the thiol on the hypervalent iodine center (Togni) followed by reductive elimination, or radical recombination (

    
    ).
    
  • Causality: Thiolactic acid is a cheap commodity chemical. This route circumvents the need for exotic

    
     transfer reagents, shifting the cost to the 
    
    
    
    source.

Head-to-Head Performance Comparison

FeatureRoute A (Nucleophilic

)
Route B (Electrophilic Enolate)Route C (Thiol S-CF3)
Overall Yield High (85-95%)Moderate-High (70-85%)Moderate (60-80%)
Reagent Cost High (

is expensive)
High (Phth-SCF3 is costly)Medium (Togni) to Low (

)
Scalability Limited (Stoichiometric metal waste)Good (Flow chemistry compatible)Excellent (If using

gas)
Atom Economy Poor (Loss of AgBr)Moderate (Loss of Phthalimide)Good
Operational Difficulty Low (Simple mix & stir)Medium (Anhydrous, low temp)Medium (Thiol odor control)
Chirality Retention Inversion (Walden inversion)Racemization Risk (Enolate intermediate)Retention (Chiral thiolactic acid available)

Decision Matrix & Pathway Visualization

The following diagram illustrates the decision logic for selecting the optimal route based on available starting materials and laboratory constraints.

SynthesisDecision Start Start: Select Precursor Pre_Bromo Ethyl 2-bromopropionate Start->Pre_Bromo Halogenated Stock Pre_Acid Propionic Acid / Ester Start->Pre_Acid Generic Stock Pre_Thiol Thiolactic Acid (2-Mercaptopropanoic acid) Start->Pre_Thiol Chiral Pool Stock RouteA Route A: Nucleophilic Subst. (AgSCF3 / CuSCF3) Pre_Bromo->RouteA SN2 Displacement RouteB Route B: Electrophilic Trap (LDA + Phth-SCF3) Pre_Acid->RouteB Enolate Formation RouteC Route C: S-Trifluoromethylation (Togni Reagent / CF3I) Pre_Thiol->RouteC S-Functionalization Product Target: 2-[(Trifluoromethyl)sulfanyl] propanoic acid ester RouteA->Product Inversion of Config. RouteB->Product Racemic Mixture RouteC->Product Retention of Config.

Figure 1: Strategic decision tree for selecting the synthetic route based on precursor availability and stereochemical requirements.

Detailed Experimental Protocols

Protocol A: Synthesis via Silver Trifluoromethanethiolate (Small Scale / High Purity)

Best for: Medicinal chemistry discovery phase where reliability trumps cost.

Reagents:

  • Ethyl 2-bromopropionate (1.0 equiv)[1]

  • 
     (1.2 equiv) [Commercially available or prepared from 
    
    
    
    ]
  • Acetonitrile (Dry)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add

    
     (1.2 equiv).
    
  • Solvation: Add anhydrous Acetonitrile (0.2 M concentration relative to substrate). Wrap the flask in aluminum foil (silver salts are light-sensitive).

  • Addition: Add Ethyl 2-bromopropionate (1.0 equiv) dropwise via syringe at room temperature.

  • Reaction: Stir the suspension vigorously at

    
     for 4–6 hours. A heavy precipitate of AgBr will form.
    
  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with

    
    .
    
  • Purification: Concentrate the filtrate. The product is often pure enough for hydrolysis, but can be distilled (b.p. approx

    
    ) or purified via flash chromatography (Hexanes/EtOAc).
    
  • Hydrolysis (Optional): Treat the ester with

    
     in 
    
    
    
    to yield the free acid.
Protocol B: Synthesis via N-(Trifluoromethylthio)phthalimide (Metal-Free)

Best for: Avoiding heavy metals and utilizing standard organic building blocks.

Reagents:

  • Ethyl propionate (1.0 equiv)

  • LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv)

  • N-(Trifluoromethylthio)phthalimide (Phth-SCF3) (1.1 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Enolization: Cool a solution of LiHMDS in THF to

    
     under nitrogen.
    
  • Addition: Add Ethyl propionate dropwise. Stir for 30 minutes at

    
     to ensure complete enolate formation.
    
  • Electrophilic Trapping: Dissolve Phth-SCF3 in minimal THF and add it cannularly to the enolate solution at

    
    .
    
  • Warming: Allow the reaction to warm slowly to

    
     over 2 hours.
    
  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with diethyl ether. The phthalimide byproduct is often insoluble in ether/hexane mixtures, aiding purification.

  • Purification: Silica gel chromatography is required to remove phthalimide residues.

Mechanistic Insight: Electrophilic -Trifluoromethylthiolation

Understanding the mechanism of Route B is crucial for troubleshooting low yields, which often result from "O-attack" vs "C-attack" of the enolate.

Mechanism Ester Ethyl Propionate Enolate Li-Enolate (Nucleophile) Ester->Enolate Deprotonation Base LiHMDS (-78°C) Base->Enolate TS Transition State (S-attack) Enolate->TS Attack on S Reagent Phth-SCF3 (Electrophile) Reagent->TS Product Alpha-SCF3 Ester TS->Product Byproduct Li-Phthalimide TS->Byproduct

Figure 2: Mechanistic pathway of enolate trapping. Note that soft electrophiles like Phth-SCF3 prefer C-alkylation over O-alkylation.

Safety & Handling

  • 
     / 
    
    
    
    :
    Generally stable solids, but avoid inhalation.
  • Phth-SCF3: Shelf-stable, non-odorous solid. A significant improvement over

    
     (highly toxic gas).
    
  • Thiolactic Acid: Stench warning. All manipulations involving the free thiol must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills.

References

  • Continuous Flow Synthesis of

    
    -Trifluoromethylthiolated Esters: 
    
    • Comparison of batch vs. flow methods using N-acyl pyrazoles and Phth-SCF3.
    • Source: Rosso, C. et al. "Continuous Flow Synthesis of

      
      -Trifluoromethylthiolated Esters and Amides from Carboxylic Acids." J. Org.[2][3] Chem. 2021.[4][5]
      
  • Electrophilic Trifluoromethylthiolation Reagents

    • Seminal work on N-(Trifluoromethylthio)phthalimide.[4][6]

    • Source: Munavalli, S. et al.
  • Togni Reagent for S-Trifluoromethylation

    • Direct trifluoromethylation of thiols using hypervalent iodine.
    • Source: Kieltsch, I. et al. "Electrophilic Trifluoromethylation of Thiols." Angew.[7] Chem. Int. Ed. 2007.

  • Nucleophilic Trifluoromethylthiolation (AgSCF3)

    • Standard protocols for displacing alkyl halides.
    • Source: Yagupolskii, L. M. et al. Synthesis 1975.

Sources

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